
(S)-3-(1-Hydroxyethyl)benzoic acid
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Description
(S)-3-(1-Hydroxyethyl)benzoic acid is a chiral benzoic acid derivative featuring a hydroxyethyl substituent at the 3-position of the aromatic ring. The (S)-configuration of the hydroxyethyl group introduces stereochemical specificity, which is critical for its interactions in biological systems or asymmetric synthesis. Its synthesis typically involves stereoselective methods to ensure enantiomeric purity, and its physicochemical properties (e.g., solubility, acidity) are influenced by the carboxylic acid and hydroxyethyl functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
provides a list of structurally similar compounds based on molecular similarity metrics (Table 1). These analogues share the benzoic acid core but differ in substituent type, position, or additional functional groups.
Table 1: Structural Analogues of (S)-3-(1-Hydroxyethyl)benzoic Acid
CAS Number | Compound Name | Similarity Score |
---|---|---|
50446-44-1 | 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | 0.89 |
716-76-7 | [1,1'-Biphenyl]-3-carboxylic acid | 0.89 |
4371-28-2 | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | 0.89 |
3575-31-3 | 3-Hydroxybenzoic acid | 0.89 |
Key Observations :
- 5'-(4-Carboxyphenyl)-terphenyl derivative (0.89) : This compound extends the aromatic system, introducing additional carboxylic acid groups. The increased hydrophobicity and molecular weight likely reduce aqueous solubility compared to this compound .
- [1,1'-Biphenyl]-3-carboxylic acid (0.89): The lack of a hydroxyethyl group simplifies the structure but eliminates stereochemical complexity. This compound is more lipophilic, making it suitable for applications requiring non-polar interactions .
- 3-Hydroxybenzoic acid (0.89) : The absence of the hydroxyethyl group results in a smaller, less sterically hindered molecule. Its higher acidity (pKa ~4.1) compared to this compound (estimated pKa ~4.5–5.0) reflects the electron-donating effect of the hydroxyethyl substituent .
Functional Group Variations and Reactivity
a) Hydroxyethyl vs. Hydroxymethyl Substituents
The compound 2-(1-Hydroxyethyl)-hydroxymethylbenzene (, Table 6) contains both hydroxyethyl and hydroxymethyl groups. Unlike this compound, this diol derivative lacks a carboxylic acid group, reducing its acidity and limiting its utility in pH-sensitive reactions. Its primary applications are in essential oils rather than synthetic chemistry .
b) Carboxylic Acid vs. Amide Derivatives
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the carboxylic acid with an amide group and introduces a branched alkyl chain. The amide group enables N,O-bidentate coordination to metals, making it valuable in catalysis. However, the absence of a carboxylic acid limits its use in acid-base-driven reactions .
Physicochemical and Stereochemical Considerations
Table 2: Comparative Physicochemical Properties
Property | This compound | 3-Hydroxybenzoic Acid | [1,1'-Biphenyl]-3-carboxylic Acid |
---|---|---|---|
Molecular Weight (g/mol) | 180.16 | 138.12 | 198.22 |
Functional Groups | -COOH, -CH(OH)CH3 | -COOH, -OH | -COOH, biphenyl |
Solubility (Water) | Moderate | High | Low |
logP (Predicted) | ~1.5 | ~1.2 | ~3.0 |
- Stereochemistry : The (S)-configuration of the hydroxyethyl group distinguishes it from racemic mixtures and enantiomers like tomopenem’s (1R)-1-hydroxyethyl substituent (). This enantiomeric specificity is crucial for biological activity, as seen in antibiotics where stereochemistry dictates binding affinity .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-[(1S)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
YKTWYBWPBDPIQI-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
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